molecular formula C17H25N3O3 B2605381 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea CAS No. 894029-77-7

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea

Cat. No. B2605381
M. Wt: 319.405
InChI Key: IPZUUTPHPQQELG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.405. Other physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Anticancer Activity

Urea derivatives have been explored for their potential as anticancer agents. For example, a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found significant antiproliferative effects against various cancer cell lines, suggesting their utility as potential BRAF inhibitors for cancer treatment (Feng et al., 2020). This highlights the role of urea derivatives in the development of new therapeutic agents targeting cancer.

Antimicrobial Agents

Urea derivatives have also been synthesized and evaluated for their antimicrobial properties. A study involving the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated good antibacterial and antifungal activities (Hublikar et al., 2019). This research indicates the potential of urea derivatives in creating new antimicrobial agents.

Polymerization Initiators

In polymer science, urea derivatives have been investigated for their role in initiating photopolymerization processes. A study on a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from urea, demonstrated its efficacy as a photoiniferter, facilitating controlled polymerization (Guillaneuf et al., 2010). This illustrates the utility of urea derivatives in advanced materials science applications, particularly in the synthesis of polymers with specific properties.

Anion Coordination Chemistry

Urea-based ligands have been studied for their ability to coordinate with inorganic oxo-acids, forming complexes that display a variety of hydrogen bond motifs. This research sheds light on the use of urea derivatives in developing new materials with potential applications in separation technologies or catalysis (Wu et al., 2007).

Safety And Hazards

The safety and hazard information for this compound is not available in the search results. For detailed safety data, it’s recommended to refer to its Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-11-5-6-15(7-12(11)2)20-9-14(8-16(20)21)19-17(22)18-13(3)10-23-4/h5-7,13-14H,8-10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZUUTPHPQQELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea

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